molecular formula C6H7ClN2O2 B1427116 4-Chloro-1H-pyrazole-3-carboxylic acid ethyl ester CAS No. 1189363-78-7

4-Chloro-1H-pyrazole-3-carboxylic acid ethyl ester

Cat. No. B1427116
CAS RN: 1189363-78-7
M. Wt: 174.58 g/mol
InChI Key: IEARPPYKRNLUBY-UHFFFAOYSA-N
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Description

4-Chloro-1H-pyrazole-3-carboxylic acid ethyl ester is a chemical compound with the molecular formula C4H3ClN2O2 . It is a derivative of pyrazole, a five-membered heterocycle that is particularly useful in organic synthesis . Pyrazole and its derivatives are considered pharmacologically important active scaffolds that possess almost all types of pharmacological activities .


Synthesis Analysis

The synthesis of pyrazole derivatives has been a subject of interest for many researchers due to their diverse biological activities . Various synthesis methods and synthetic analogues have been reported over the years . For instance, El-Enany et al. reported a reaction involving 5-amino-3-methylsulphanyl-1-phenyl-1H-pyrazole-4-carboxylic acid amide with propionic anhydride, chloroacetyl chloride or 3-chloropropionyl chloride to produce the 6-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives .


Molecular Structure Analysis

The molecular structure of 4-Chloro-1H-pyrazole-3-carboxylic acid ethyl ester can be represented by the InChI string: InChI=1S/C4H3ClN2O2/c5-2-1-6-7-3 (2)4 (8)9/h1H, (H,6,7) (H,8,9) and the Canonical SMILES string: C1=NNC (=C1Cl)C (=O)O .


Chemical Reactions Analysis

The chemical reactions involving pyrazole derivatives are diverse and complex, often involving multiple steps and various reagents . The specific reactions of 4-Chloro-1H-pyrazole-3-carboxylic acid ethyl ester are not detailed in the retrieved sources.


Physical And Chemical Properties Analysis

The molecular weight of 4-Chloro-1H-pyrazole-3-carboxylic acid ethyl ester is 146.53 g/mol . Its exact mass is 145.9883050 g/mol and its monoisotopic mass is also 145.9883050 g/mol . It has a topological polar surface area of 66 Ų .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Ethyl 4-chloro-1H-pyrazole-3-carboxylate: is a valuable precursor in the synthesis of various heterocyclic compounds. Its reactive ester group allows for the formation of different heterocycles through nucleophilic substitution reactions . These heterocycles are crucial in the development of pharmaceuticals and agrochemicals due to their biological activity.

Organic Synthesis Intermediates

This compound serves as an intermediate in organic synthesis, particularly in the construction of pyrazole derivatives . Pyrazoles are significant in the synthesis of compounds with anti-inflammatory, analgesic, and antipyretic properties.

Pharmaceutical Research

In pharmaceutical research, Ethyl 4-chloro-1H-pyrazole-3-carboxylate is used to create compounds that are potential therapeutic agents. It’s involved in the preparation of molecules that may exhibit various pharmacological activities .

Material Science

The compound finds applications in material science, where it can be used to synthesize novel materials with potential electronic or photonic properties. Its incorporation into polymers or small molecules can lead to materials with unique characteristics suitable for advanced technologies .

Agricultural Chemistry

In agricultural chemistry, derivatives of Ethyl 4-chloro-1H-pyrazole-3-carboxylate are explored for their potential use as herbicides or pesticides. The pyrazole ring is a common motif in many active agrochemicals .

Catalysis

Ethyl 4-chloro-1H-pyrazole-3-carboxylate: can act as a ligand in catalytic systems. It can coordinate to metals and facilitate various catalytic reactions, including those important in green chemistry applications .

Biochemical Studies

This compound is also used in biochemical studies to understand the interaction of small molecules with biological targets. It can be a part of enzyme inhibitors or receptor ligands that help elucidate biological pathways .

Analytical Chemistry

Lastly, in analytical chemistry, Ethyl 4-chloro-1H-pyrazole-3-carboxylate can be used as a standard or reagent in the development of analytical methods. It may help in the quantification or detection of substances in complex mixtures .

Mechanism of Action

The mechanism of action of pyrazole derivatives can vary depending on the specific compound and its biological target . Some pyrazole derivatives are described as inhibitors of protein glycation, antibacterial, antifungal, anticancer, antidepressant, antiinflammatory, anti-tuberculosis, antioxidant as well as antiviral agents .

Future Directions

Given the diverse biological activities of pyrazole derivatives, there is significant potential for future research in this area . This could include further exploration of the synthesis methods, investigation of the mechanisms of action, and development of new pyrazole-based drugs .

properties

IUPAC Name

ethyl 4-chloro-1H-pyrazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O2/c1-2-11-6(10)5-4(7)3-8-9-5/h3H,2H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEARPPYKRNLUBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=NN1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-1H-pyrazole-3-carboxylic acid ethyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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